1-(4-Methoxyphenyl)pentan-1-amine
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Overview
Description
1-(4-Methoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C12H19NO. It is a primary amine with a methoxy group attached to the phenyl ring and a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with pentylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also inhibit or activate enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl structure but with a shorter alkyl chain.
1-(4-Methoxyphenyl)ethylamine: Another related compound with a shorter ethyl chain instead of a pentyl chain.
4-Methoxyphenylacetic acid: A compound with a carboxylic acid group instead of an amine group.
Uniqueness
1-(4-Methoxyphenyl)pentan-1-amine is unique due to its specific structural features, such as the pentyl chain and the methoxy group on the phenyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQCJIYQOOBEKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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